molecular formula C22H34O3 B14305677 2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione CAS No. 113653-88-6

2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione

Cat. No.: B14305677
CAS No.: 113653-88-6
M. Wt: 346.5 g/mol
InChI Key: XAOVUORSHYUGPG-UHFFFAOYSA-N
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Description

2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a hexadeca-2,4-dienoyl group at the 2-position and two keto groups at the 1 and 3 positions. This compound is part of a broader class of cyclohexane derivatives, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione typically involves the acylation of cyclohexane-1,3-dione with hexadeca-2,4-dienoic acid or its derivatives. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadeca-2,4-dienoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.

Scientific Research Applications

2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The hexadeca-2,4-dienoyl group may also interact with hydrophobic regions of proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-(Octadec-9Z,12Z-dienoyl)cyclohexane-1,3-dione: A similar compound with an octadec-9Z,12Z-dienoyl group instead of a hexadeca-2,4-dienoyl group.

    4-Hydroxy-2-(octadec-9Z,12Z-dienoyl)cyclohexane-1,3-dione: A derivative with an additional hydroxyl group at the 4-position.

Uniqueness

2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexadeca-2,4-dienoyl group provides unique reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

113653-88-6

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

2-hexadeca-2,4-dienoylcyclohexane-1,3-dione

InChI

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(23)22-20(24)17-15-18-21(22)25/h12-14,16,22H,2-11,15,17-18H2,1H3

InChI Key

XAOVUORSHYUGPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC=CC(=O)C1C(=O)CCCC1=O

Origin of Product

United States

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